4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole
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Overview
Description
4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole is a heterocyclic compound that features a fused ring system combining a chromene and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
the principles of green chemistry are increasingly being applied to develop more sustainable and efficient synthetic routes for heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of 4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A simpler analog with a single isoxazole ring.
Chromene: A compound with a chromene ring but lacking the isoxazole moiety.
4,9b-dihydro-3aH-chromeno[3,4-d]thiazole: A similar compound where the isoxazole ring is replaced by a thiazole ring.
Uniqueness
4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,9b-dihydro-3aH-chromeno[3,4-d][1,2]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-4-9-8(3-1)10-7(6-12-9)5-11-13-10/h1-5,7,10H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFHDQMTYVLNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=NOC2C3=CC=CC=C3O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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